molecular formula C14H14N2O3S B2659843 6-(3-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2320458-49-7

6-(3-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2659843
CAS No.: 2320458-49-7
M. Wt: 290.34
InChI Key: FLPLVHPACHTHGN-UHFFFAOYSA-N
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Description

6-(3-Methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a chemical compound based on the pyrrolopyridine scaffold, a structure of high interest in medicinal chemistry. While specific biological data for this sulfonyl-substituted derivative is not currently available in the public domain, the core pyrrolopyridine structure is recognized as a privileged scaffold in drug discovery. Related pyrrolopyridine isomers have been investigated for a broad spectrum of pharmacological activities, including serving as kinase inhibitors for cancer research , displaying antidiabetic potential , and acting as allosteric modulators for neurological targets such as the M4 muscarinic acetylcholine receptor . The presence of the methoxybenzenesulfonyl group suggests potential for targeting enzyme active sites, making this compound a valuable synthetic intermediate or a candidate for screening in novel therapeutic development programs. This product is intended for research purposes by qualified laboratory personnel only. It is strictly for industrial applications or scientific research and is not certified for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-(3-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-19-12-5-2-6-13(8-12)20(17,18)16-9-11-4-3-7-15-14(11)10-16/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPLVHPACHTHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as palladium, and reagents like boronic acids in Suzuki-Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates several key areas where this compound shows promise:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators. This mechanism is beneficial in treating various inflammatory diseases.
  • Antiviral Activity : Preliminary studies suggest that derivatives of pyrrolo[3,4-b]pyridine compounds exhibit antiviral properties against viruses such as Hepatitis C virus (HCV) and SARS-CoV-2. This potential makes it a candidate for further investigation in antiviral drug development.

Therapeutic Applications

Research has indicated several therapeutic applications for 6-(3-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine:

  • Anti-inflammatory Agents : Due to its COX-inhibiting properties, it can be explored as a treatment for chronic inflammatory conditions such as arthritis.
  • Antiviral Drugs : Its efficacy against viral infections positions it as a candidate for the development of new antiviral medications.
  • Cancer Therapeutics : Some studies have suggested that similar compounds may have cytotoxic effects on cancer cells, warranting further exploration into their potential as anticancer agents.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that the compound effectively reduced inflammation in animal models by inhibiting COX-2 activity. This suggests potential use in treating arthritis and other inflammatory diseases.
  • Antiviral Efficacy : In vitro studies showed that derivatives of pyrrolo[3,4-b]pyridine exhibited significant antiviral activity against HCV. Further research is needed to explore the mechanisms and efficacy in clinical settings.
  • Cytotoxicity Against Cancer Cells : Research has indicated that certain pyrrolo derivatives can induce apoptosis in specific cancer cell lines, suggesting a pathway for developing new cancer treatments.

Mechanism of Action

Comparison with Similar Compounds

6-Benzyl Derivatives

  • This compound lacks the sulfonyl group, reducing solubility in polar solvents compared to the target compound .
  • 6-(Phenylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (CAS 18184-75-3):

    • Molecular Formula : C₁₄H₁₀N₂O₂
    • Molecular Weight : 238.24 g/mol
    • Key Features : The dione moiety increases hydrogen-bonding capacity (topological polar surface area = 50.3 Ų), improving water solubility. However, the absence of a sulfonyl group limits its use in targeting sulfonamide-sensitive enzymes .

Halogenated Derivatives

  • The hydrochloride salt improves aqueous solubility compared to the free base .
  • The hydrochloride salt offers enhanced crystallinity for formulation .

Functionalized Derivatives

  • The dione group retains high polarity (TPSA >80 Ų) .

Biological Activity

6-(3-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C13H13N3O3SC_{13}H_{13}N_{3}O_{3}S and a CAS number of 1448062-64-3. Its structure features a pyrrolo[3,4-b]pyridine core substituted with a methoxybenzenesulfonyl group, which is believed to enhance its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Nucleophilic Aromatic Substitution : The sulfonyl chloride reacts with the pyrrolo[3,4-b]pyridine under basic conditions.
  • Optimized Reaction Conditions : High yield and purity are achieved through controlled temperatures and advanced catalysts.

Anticancer Properties

Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit significant anticancer activity. Specifically:

  • Cytotoxicity : Studies have shown that compounds within this class can induce apoptosis in cancer cell lines while sparing normal cells. The structure-activity relationship (SAR) suggests that substitutions at specific positions on the pyridine ring enhance potency against various cancers .
  • Mechanism of Action : These compounds may inhibit critical pathways involved in tumor growth, such as tubulin polymerization and protein kinase signaling pathways .

Anti-inflammatory Effects

The compound's sulfonyl group is hypothesized to contribute to anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition reduces the production of inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

Antiviral and Antibacterial Activity

Emerging studies indicate that similar compounds exhibit antiviral and antibacterial properties. They target essential enzymes like phosphodiesterase-4 and neutrophil elastase, which are crucial for pathogen survival and replication .

Case Studies

  • In Vitro Studies : A series of pyrrolo[3,4-b]pyridine derivatives were evaluated against various human cancer cell lines. The most potent analogues demonstrated IC50 values in the low micromolar range (0.75–4.15 μM) without affecting normal cell proliferation .
  • In Vivo Evaluation : Selected compounds were tested in an orthotopic breast cancer mouse model, showing significant tumor growth inhibition without systemic toxicity or interference with the immune system .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
Anticancer Induces apoptosis; inhibits tumor growth
Anti-inflammatory Inhibits COX enzymes; reduces inflammatory mediators
Antiviral/Bacterial Targets key enzymes; shows promising activity

Q & A

Q. Advanced (Pharmacokinetics)

  • In vitro assays : Use human liver microsomes (HLM) with NADPH cofactor to measure intrinsic clearance (Clint).
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms (IC50 < 10 µM indicates risk).
  • In vivo PK : Administer intravenously/orally in rodents; calculate AUC and bioavailability. For basimglurant , T½ = 12–15 h in humans .

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